

Structural Elucidation & Synthetic Pathway: 4-Chloro-3-fluoro-4'-methoxybenzophenone[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Chloro-3-fluoro-4'-methoxybenzophenone
CAS No.:	760192-86-7
Cat. No.:	B1323945

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Executive Summary

The compound **4-Chloro-3-fluoro-4'-methoxybenzophenone** (CAS 750633-76-2) represents a critical pharmacophore scaffold, sharing structural homology with PPAR

agonists (e.g., Fenofibrate analogs) and p38 MAP kinase inhibitors. Its structural integrity relies on the precise regiochemistry of the halogenated ring (Ring A) and the para-substitution of the methoxy group (Ring B).

This guide provides a definitive technical workflow for synthesizing and structurally validating this compound. Unlike standard datasheets, we focus on the causality of identification—specifically, how to distinguish this regioisomer from its 3-chloro-4-fluoro analog using

F-NMR coupling constants.

Synthetic Context & Retrosynthetic Analysis

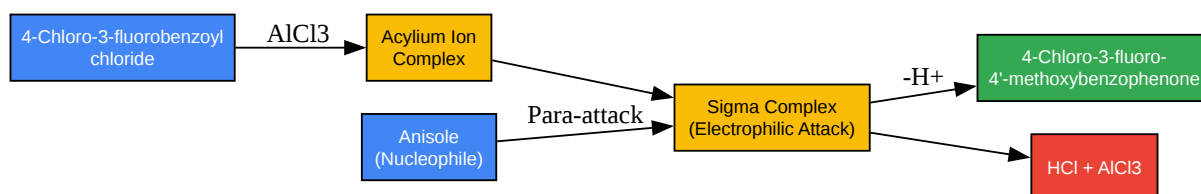
To understand the impurities and potential isomers during elucidation, one must first understand the synthesis. The most robust route is the Friedel-Crafts Acylation.

Reaction Design

- Electrophile: 4-Chloro-3-fluorobenzoyl chloride.
- Nucleophile: Anisole (Methoxybenzene).
- Catalyst: Aluminum Chloride () or Iron(III) Chloride ().
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to maintain regioselectivity.

Regioselectivity Logic: The methoxy group is a strong ortho/para director. Due to steric hindrance at the ortho position, the para product (4'-methoxy) is favored (>95%). However, ortho-isomers are the primary impurity to screen for during elucidation.

Synthetic Pathway Diagram



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Figure 1: Friedel-Crafts Acylation pathway favoring para-substitution on the anisole ring.

Spectroscopic Elucidation Strategy

This section details the self-validating logic used to confirm the structure.

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

- Molecular Ion (

): Expect

.

- Isotope Pattern (The Chlorine Signature):
 - The presence of one chlorine atom dictates a characteristic 3:1 ratio between the peak () and the peak ().
 - Validation Check: If the ratio is 1:1, you have likely introduced a bromine contaminant or performed a di-chlorination.
- Fragmentation (Benzoyl Cation):
 - -cleavage at the carbonyl yields two primary acylium ions:
 - Ring A Fragment:

.
 - Ring B Fragment:

(Methoxybenzoyl cation).
 - Diagnostic: The absence of the 135 fragment suggests the methoxy group has been demethylated (a common side reaction with if temperature is uncontrolled), yielding a phenol.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for regioisomer differentiation.

¹H NMR (400 MHz,

-)
- Ring B (Methoxy):
 - 3.89 ppm (3H, s): Methoxy group.
 - 7.00 & 7.80 ppm: An system characteristic of 1,4-disubstitution. It often appears as two "roofed" doublets ().
 - Ring A (Chloro-Fluoro):
 - This ring contains 3 protons: H2, H5, H6.
 - H2 (Ortho to C=O, Ortho to F): This is the most deshielded proton on Ring A due to the carbonyl anisotropy.
 - H5 (Ortho to Cl, Meta to F): Shielded relative to H2.
 - H6 (Ortho to C=O, Para to F): Deshielded.

F NMR - The Structural Key

The coupling constants (

) are definitive.

Differentiation Logic: In the target structure (4-Cl, 3-F), the proton at position 2 (H2) is ortho to the Fluorine. It will appear as a doublet of doublets with a large

value (~9 Hz). Contrast: If the structure were 3-Cl, 4-F, the proton at position 2 would be meta to the Fluorine, showing a much smaller coupling (~5 Hz).

Data Summary Table

Nucleus	Shift ()	Multiplicity	Coupling (Hz)	Assignment
H	3.89	Singlet	-	
H	6.98	Doublet	8.8	Ring B (Ortho to OMe)
H	7.79	Doublet	8.8	Ring B (Meta to OMe)
H	7.55	dd		Ring A (H5)
H	7.62	dd		Ring A (H6)
H	7.68	dd		Ring A (H2 - Diagnostic)
C	193.5	Doublet		Carbonyl ()
F	-115.0	Multiplet	-	Ar-F

Experimental Protocols

Synthesis Protocol (Friedel-Crafts)

Objective: Synthesis of **4-Chloro-3-fluoro-4'-methoxybenzophenone**.[\[1\]](#)

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with .
- Reagents: Add 4-chloro-3-fluorobenzoyl chloride (10.0 mmol) and Anisole (11.0 mmol, 1.1 eq) to anhydrous DCM (50 mL).
- Catalyst Addition: Cool to 0°C. Add

(11.0 mmol) portion-wise over 15 minutes. Caution: Exothermic.

- Reaction: Warm to RT and reflux for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2).
- Quench: Pour mixture over ice/HCl (1M). Extract with DCM (3x).
- Purification: Wash organics with Brine, dry over
 . Recrystallize from Ethanol/Water.

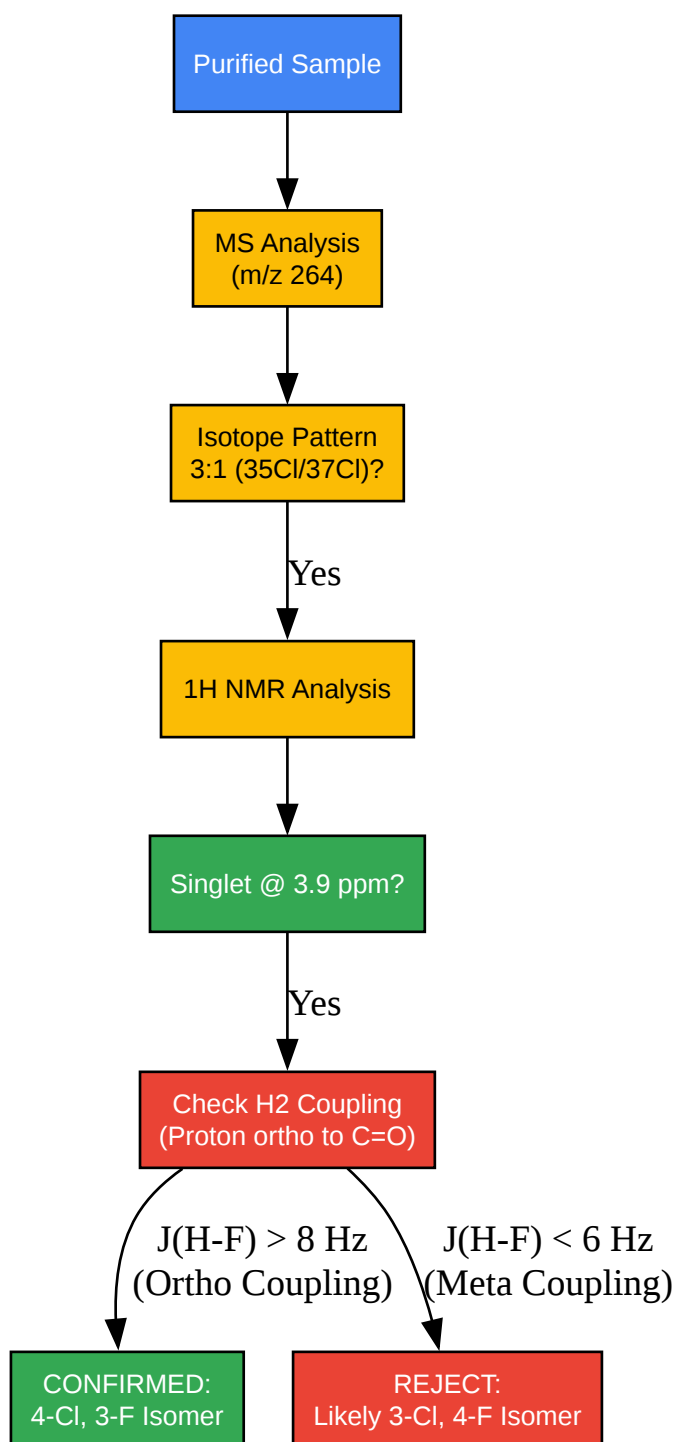
Analytical Sample Preparation

Objective: Prepare NMR sample free of paramagnetic impurities (salts).

- Dissolve 10 mg of product in 0.7 mL
 .
- Filtration: Pass the solution through a cotton plug in a Pasteur pipette to remove inorganic salts that cause line broadening.
- Tube: Use a high-precision 5mm NMR tube.

Elucidation Logic Flowchart

This diagram illustrates the decision-making process for confirming the structure against potential isomers.



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Figure 2: Logic gate for distinguishing the 3-fluoro regioisomer from the 4-fluoro impurity.

References

- PubChem.4-Fluoro-4'-methoxybenzophenone Compound Summary (Analog Reference). National Library of Medicine. [[Link](#)]
- Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Standard text for coupling constants).
- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley, 1964.

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Sources

- [1. 4-Fluoro-4'-methoxybenzophenone | 345-89-1 \[chemicalbook.com\]](#)
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